molecular formula C8H5BrOS B13326122 3-Bromo-1-benzothiophen-6-ol

3-Bromo-1-benzothiophen-6-ol

Cat. No.: B13326122
M. Wt: 229.10 g/mol
InChI Key: RJOGKDIHWKEVDA-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophen-6-ol is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of both bromine and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzothiophen-6-ol can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-benzothiophen-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene ketones, while substitution of the bromine atom can yield various benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophen-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors to exert its effects. The presence of the bromine and hydroxyl groups allows for specific binding interactions with target molecules, leading to desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-benzothiophen-6-ol is unique due to the presence of both bromine and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications .

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

3-bromo-1-benzothiophen-6-ol

InChI

InChI=1S/C8H5BrOS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,10H

InChI Key

RJOGKDIHWKEVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC=C2Br

Origin of Product

United States

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